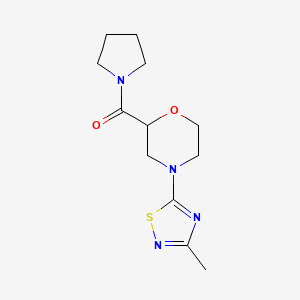![molecular formula C16H24N4OS B6470938 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640974-19-0](/img/structure/B6470938.png)
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound characterized by its unique molecular structure, which includes a thiomorpholine ring and a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yl group
作用机制
Target of Action
The primary target of the compound “4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine” is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to optimize the compound’s pharmacokinetic properties .
Result of Action
The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize the thiomorpholine ring through a cyclization reaction involving thiourea and a suitable dihalide. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidinyl group.
Substitution: : Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyrimidinyl derivatives.
Substitution: : Generation of substituted piperidine derivatives.
科学研究应用
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: : Applied in the development of new materials and chemical processes.
相似化合物的比较
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: can be compared to other similar compounds, such as:
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of rings and substituents, which contribute to its distinct chemical properties and biological activities.
属性
IUPAC Name |
[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-12-10-15(18-13(2)17-12)20-5-3-4-14(11-20)16(21)19-6-8-22-9-7-19/h10,14H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMZTWMGPAXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470875.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
![3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470880.png)
![2-(pyrrolidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470890.png)
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470898.png)
![4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470904.png)
![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470905.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6470906.png)
![3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6470908.png)
![4-[1-(5,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470912.png)
![5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6470918.png)

![6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470932.png)
